molecular formula C4H8N4O B13240208 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol

2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol

Cat. No.: B13240208
M. Wt: 128.13 g/mol
InChI Key: ZKNYGSNJUQYAFR-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol is a triazole-based compound characterized by a hydroxyl-containing ethyl group linked to the 1-position of a 4-amino-substituted 1,2,3-triazole ring. This structure combines the rigidity of the triazole scaffold with the hydrophilicity of the ethanol moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as demonstrated in the preparation of structurally related analogs . Key spectral data (e.g., $ ^1H $ NMR: δ 4.02–4.55 ppm for ethanol protons; HRMS: m/z 581.2771 [M$^+$]) confirm its structural integrity .

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2-(4-aminotriazol-1-yl)ethanol

InChI

InChI=1S/C4H8N4O/c5-4-3-8(1-2-9)7-6-4/h3,9H,1-2,5H2

InChI Key

ZKNYGSNJUQYAFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-amino-1H-1,2,3-triazole with ethylene oxide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the amino group results in an amine .

Scientific Research Applications

2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a. Antifungal Triazole-Ethanol Derivatives Compounds like 1-(4-methyl-2-aryl-1,3-thiazole-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol (Figure 59 in ) replace the 4-amino group with aryl substituents and incorporate a thiazole ring. These derivatives exhibit moderate-to-good antifungal activity against Aspergillus niger (MIC: 8–32 µg/mL), outperforming Ravuconazole in some cases.

b. Halogenated Derivatives
1-(1-(2-Chlorophenyl)-2-(4-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol (Compound 43, ) features chloro- and trifluoromethylphenyl groups. The electron-withdrawing substituents increase metabolic stability, though synthesis yields (74%) are comparable to the parent compound .

c. Pyridazine-Linked Analogues 2-(4-(((6-(Pyridin-2-yl)pyridazin-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol (Compound 10, ) incorporates a pyridazine-thioether group, enabling dual acetyl- and butyrylcholinesterase inhibition (IC$_{50}$: 0.8–2.3 µM). The pyridazine ring enhances π-π stacking with enzyme active sites, a feature absent in the 4-amino derivative .

Physicochemical Properties

  • Solubility: The 4-amino group in 2-(4-amino-triazol-1-yl)ethanol enhances water solubility (LogP: ~0.5) compared to aryl-substituted analogs (LogP: 2.1–3.5) .
  • Synthetic Yield: Copper-catalyzed syntheses yield 69–74% for triazole-ethanol derivatives, while nano zinc-mediated reductions (e.g., ) achieve similar efficiency .

Biological Activity

2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties. The information presented is based on a thorough review of current literature and research findings.

  • IUPAC Name : 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol
  • Molecular Formula : C4H8N4O
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 1257633-69-4

Biological Activity Overview

The biological activity of 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol has been studied in various contexts. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 6.3 μM against Staphylococcus aureus and Enterococcus faecalis .
CompoundBacterial StrainMIC (μM)
Triazole Derivative AS. aureus6.3
Triazole Derivative BE. faecalis3.1

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. They are often employed in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. For example:

  • Cell Line Studies : Compounds similar to 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol have shown promising results in inhibiting cancer cell proliferation. One study reported an IC50 value of 3.4 µM against HL-60 leukemia cells .
Cell LineIC50 (µM)Selectivity Index
HL-603.4High
MCF725.1Moderate

The mechanism by which 2-(4-Amino-1H-1,2,3-triazol-1-yl)ethan-1-ol exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors within microbial and cancer cells.

Antimicrobial Mechanism

Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This disruption leads to increased cell membrane permeability and ultimately cell death .

Anticancer Mechanism

In cancer cells, triazole derivatives may induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Antimalarial Activity Study : A derivative containing a triazole moiety was tested against Plasmodium falciparum, showing low cytotoxicity and promising antimalarial effects with an IC50 value of 0.8 μM .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain triazole compounds exhibited selectivity towards cancer cells over normal cells, indicating potential for therapeutic use with reduced side effects .

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